![molecular formula C21H23NO3 B2539290 [1,1'-Biphenyl]-4-yl(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)methanon CAS No. 1329328-98-4](/img/structure/B2539290.png)

[1,1'-Biphenyl]-4-yl(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

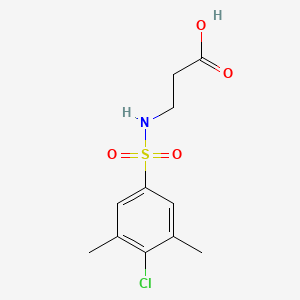

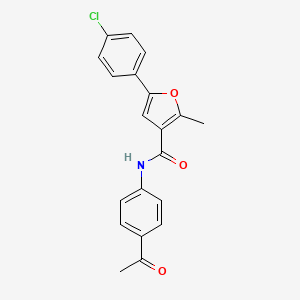

The compound appears to contain a biphenyl group attached to a spiro compound, which is a type of compound where two rings share a single atom. The spiro compound in this case is 1,5-dioxa-9-azaspiro[5.5]undecan-9-yl, which contains oxygen and nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the biphenyl group and the spiro compound. The biphenyl group consists of two benzene rings connected by a single bond, and the spiro compound contains a nine-membered ring with oxygen and nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the biphenyl group and the spiro compound. For example, the compound might have a relatively high molecular weight due to the size of these groups .Wissenschaftliche Forschungsanwendungen

Anwendungen in der Medikamentenentwicklung

Verbindungen mit dem 1,9-Diazaspiro[5.5]undecan-Kern wurden in Studien zur Medikamentenentwicklung eingesetzt . Diese Verbindungen haben oft Substituenten an Position 9 und manchmal an Position 1 .

Behandlung von Fettleibigkeit

Einige Verbindungen, die auf dem 1,9-Diazaspiro[5.5]undecan-Gerüst basieren, wurden zur Behandlung von Fettleibigkeit untersucht .

Schmerzlinderung

Diese Verbindungen wurden auch auf ihr Potenzial zur Schmerzlinderung untersucht .

Erkrankungen des Immunsystems

Forschungen haben auf mögliche Anwendungen dieser Verbindungen bei der Behandlung verschiedener Erkrankungen des Immunsystems hingewiesen .

Zellsignalisierung

Verbindungen mit dem 1,9-Diazaspiro[5.5]undecan-Kern wurden auf ihre Rolle in der Zellsignalisierung untersucht .

Herz-Kreislauf-Erkrankungen

Es laufen Forschungsprojekte zur Verwendung dieser Verbindungen bei der Behandlung von Herz-Kreislauf-Erkrankungen .

Psychotische Störungen

Einige Studien haben das Potenzial dieser Verbindungen zur Behandlung psychotischer Störungen untersucht .

METTL3-Inhibition

1,4,9-Triazaspiro[5.5]undecan-2-on-Derivate, die mit der in Frage stehenden Verbindung verwandt sind, wurden als potente und selektive METTL3-Inhibitoren untersucht .

Wirkmechanismus

The mechanism of action of [1,1'-Biphenyl]-4-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is not fully understood, but it is believed to involve the interaction of the spirocyclic ketone with cellular targets. [1,1'-Biphenyl]-4-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has been shown to bind to proteins and other biomolecules, altering their function and leading to a range of biochemical and physiological effects.

Biochemical and Physiological Effects

[1,1'-Biphenyl]-4-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells. [1,1'-Biphenyl]-4-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of [1,1'-Biphenyl]-4-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone for lab experiments is its strong fluorescence properties, which make it a useful tool for imaging biological systems. However, [1,1'-Biphenyl]-4-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has also been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.

Zukünftige Richtungen

There are a number of future directions for research on [1,1'-Biphenyl]-4-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone, including further exploration of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, research could focus on developing new synthesis methods for [1,1'-Biphenyl]-4-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone that are more efficient and cost-effective. Finally, further studies could be conducted to better understand the mechanism of action of [1,1'-Biphenyl]-4-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone and its interactions with cellular targets.

Synthesemethoden

The synthesis of [1,1'-Biphenyl]-4-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves a multi-step process that starts with the reaction of 1,1'-biphenyl-4-carbaldehyde with 1,5-dioxa-9-azaspiro[5.5]undecane-7,10-dione. The resulting intermediate is then treated with sodium borohydride to reduce the ketone group, resulting in the formation of [1,1'-Biphenyl]-4-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone. The synthesis of [1,1'-Biphenyl]-4-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has been optimized to produce high yields and purity, making it a viable compound for scientific research.

Safety and Hazards

Eigenschaften

IUPAC Name |

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(4-phenylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c23-20(22-13-11-21(12-14-22)24-15-4-16-25-21)19-9-7-18(8-10-19)17-5-2-1-3-6-17/h1-3,5-10H,4,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPKOTSNLNCQID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[5-(2,6-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2539209.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2539210.png)

![Methyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2539218.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide](/img/structure/B2539219.png)

amino}cyclobutan-1-ol](/img/structure/B2539222.png)

![2-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2539223.png)

![N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2539225.png)

![2-(2-Bromoethyl)-2-azabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B2539226.png)

![2-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]benzoic acid](/img/structure/B2539228.png)